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Compound of Interest

Compound Name:
Ethyl 4-(2-(1,3-dioxoisoindolin-2-

yl)ethoxy)-3-oxobutanoate

Cat. No.: B031883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical
Intermediate
Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, a molecule of significant interest in medicinal

chemistry, is a pivotal intermediate in the synthesis of widely used pharmaceuticals.[1][2] Its

structure uniquely combines a β-keto ester moiety, known for its versatile reactivity, with a

phthalimide-protected aminoethoxy side chain. This arrangement makes it an ideal precursor

for constructing complex heterocyclic systems, most notably the dihydropyridine core of

Amlodipine, a leading anti-hypertensive and anti-ischaemic drug.[1]

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl

4-[2-(phthalimido)ethoxy]acetoacetate. It is designed to equip researchers and drug

development professionals with the technical knowledge required for its synthesis,

characterization, and effective utilization in complex synthetic pathways. We will delve into its

synthesis with a focus on the rationale behind procedural choices, present its key

physicochemical and spectral properties, and explore the chemical principles governing its

reactivity.

Physicochemical Properties: A Data-Driven Profile
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The compound is most commonly handled as a crude oil, often yellow to brown, and is

frequently used in subsequent synthetic steps without extensive purification.[3][4][5] Its

properties are summarized below, combining experimental data with well-established predictive

models where experimental values are not readily available.

Property Value Source(s)

IUPAC Name
ethyl 4-[2-(1,3-dioxoisoindol-2-

yl)ethoxy]-3-oxobutanoate
[6]

Synonyms

Ethyl 4-(2-

phthalimidoethoxy)acetoacetat

e, PHEEMA

[7]

CAS Number 88150-75-8 [3][6]

Molecular Formula C₁₆H₁₇NO₆ [3][6]

Molecular Weight 319.31 g/mol [3][6]

Appearance Yellow to brown oil / liquid [3][5]

Boiling Point
479.7 ± 30.0 °C at 760 mmHg

(Predicted)
[8][9]

Density 1.3 ± 0.1 g/cm³ (Predicted) [3][9]

Solubility

Sparingly soluble in DMSO

and Methanol; Slightly soluble

in Chloroform. Soluble in Ethyl

Acetate and THF.

[2][3][10]

Storage
2-8°C, sealed in a dry

environment.
[2]

Synthesis and Mechanistic Insight
The most prevalent laboratory and industrial synthesis of Ethyl 4-[2-

(phthalimido)ethoxy]acetoacetate is the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl

4-chloroacetoacetate.[4][11] This method is effective due to the high reactivity of the starting

materials under basic conditions.
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Diagram: Synthesis Pathway
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Caption: Williamson ether synthesis route to the title compound.

Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate via O-alkylation.

Materials:

N-(2-hydroxyethyl)phthalimide (1.0 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

Ethyl 4-chloroacetoacetate (1.05 eq)

Dry Tetrahydrofuran (THF)
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1M Hydrochloric acid (HCl)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60%

dispersion). The mineral oil can be removed by washing with dry hexanes, or used as is. Add

dry THF to the flask.

Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Dissolve N-(2-

hydroxyethyl)phthalimide in dry THF and add it slowly to the NaH suspension. This step is

exothermic due to the deprotonation of the hydroxyl group by the strong base (NaH), forming

a sodium alkoxide intermediate and hydrogen gas. The use of a strong, non-nucleophilic

base like NaH is critical to ensure complete deprotonation without competing side reactions.

Alkylation: Dissolve ethyl 4-chloroacetoacetate in dry THF and add it dropwise to the reaction

mixture at 0°C. The nucleophilic alkoxide attacks the carbon bearing the chlorine atom in an

Sₙ2 reaction, displacing the chloride and forming the desired ether linkage.[4][11]

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow

addition of 1M HCl to neutralize any unreacted NaH. Transfer the mixture to a separatory

funnel and add ethyl acetate and water.

Extraction & Isolation: Separate the organic layer. Wash the organic layer sequentially with

water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

under reduced pressure to yield the crude product as an oil.[4][11] The product is often of

sufficient purity for use in subsequent steps.[11]
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Spectral and Structural Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized

compound. Below are the key experimental and expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The following data has

been reported in CDCl₃.[1]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

7.80 m 4H Ar-H

Protons of the

phthalimide

aromatic ring.

4.15 s 2H -O-CH₂-C(O)-

Methylene

protons adjacent

to the ether

oxygen and the

ketone.

4.10 q 2H -O-CH₂-CH₃

Methylene

protons of the

ethyl ester group,

split by the

methyl group.

3.92 t 2H Phth-N-CH₂-

Methylene

protons adjacent

to the

phthalimide

nitrogen.

3.78 t 2H -O-CH₂-CH₂-N-

Methylene

protons adjacent

to the ether

oxygen.

3.49 s 2H -C(O)-CH₂-C(O)-

Active methylene

protons between

the two carbonyl

groups (keto

form).
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1.22 t 3H -O-CH₂-CH₃

Methyl protons of

the ethyl ester

group, split by

the methylene

group.

Note: The signal at 3.49 ppm corresponds to the keto tautomer. The enol tautomer would

present a different set of signals, including a vinyl proton around 5.0 ppm and a broad enolic

OH signal, but the keto form is typically predominant for β-keto esters in non-polar solvents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental data is not widely published, the expected chemical shifts for the carbon

atoms can be predicted based on the functional groups present.

Expected Chemical Shift (δ, ppm) Carbon Assignment

~201 Ketone Carbonyl (C=O)

~167
Ester Carbonyl (C=O) and Phthalimide

Carbonyls (C=O)

~134 Aromatic Quaternary Carbons (Phthalimide)

~132 Aromatic CH Carbons (Phthalimide)

~123 Aromatic CH Carbons (Phthalimide)

~68 Ether Methylene (CH₂-O)

~67 Ether Methylene (O-CH₂-C(O))

~61 Ester Methylene (O-CH₂)

~50 Active Methylene (-C(O)-CH₂-C(O)-)

~38 Imide Methylene (N-CH₂)

~14 Ester Methyl (CH₃)

Infrared (IR) Spectroscopy
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The IR spectrum is useful for identifying the key functional groups within the molecule. The

following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) Functional Group Vibration Type

~3000-2850 C-H (Aliphatic) Stretch

~1770 and ~1715 C=O (Phthalimide)
Symmetric & Asymmetric

Stretch

~1740 C=O (Ester) Stretch

~1720 C=O (Ketone) Stretch

~1200-1000 C-O (Ether and Ester) Stretch

The multiple strong carbonyl peaks are a hallmark of this molecule's IR spectrum. The two

distinct peaks for the phthalimide group arise from the symmetric and asymmetric stretching of

the coupled carbonyls.

Mass Spectrometry (MS)
In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the

expected molecular ion peak would be:

[M+H]⁺: m/z 320.11

[M+Na]⁺: m/z 342.09

Chemical Reactivity and Applications
The reactivity of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is dominated by the β-keto ester

functionality.

Acidity and Enolate Formation: The protons on the carbon between the two carbonyl groups

(the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO) due to resonance stabilization of

the resulting conjugate base (enolate).[12] This allows for easy deprotonation with mild

bases, making this position a potent nucleophile for alkylation and condensation reactions.
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Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, it exists as an equilibrium mixture

of keto and enol tautomers. The position of this equilibrium is solvent-dependent, but the

keto form generally predominates.

Hantzsch Dihydropyridine Synthesis (Amlodipine Core): The primary industrial application of

this compound is in the synthesis of Amlodipine.[1] The process involves a multi-component

Hantzsch-type reaction.

Diagram: Application Workflow in Amlodipine Synthesis

Hantzsch Condensation

Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate
(PHEEMA)

Enamine Intermediate

Condensation

Ammonium
Acetate
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(Phthaloyl-Amlodipine)

2-Chlorobenzaldehyde

Methyl Acetoacetate

Amlodipine

Phthalimide
Deprotection

Hydrazine
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Caption: Key steps in the synthesis of Amlodipine using PHEEMA.

Phthalimide Group Reactivity: The phthalimide group serves as a robust protecting group for

the primary amine. It is stable to many reaction conditions but can be selectively cleaved,

typically using hydrazine hydrate in what is known as the Gabriel synthesis deprotection

step, to liberate the free amine.[13]

Conclusion
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Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is a functionally rich organic molecule whose value

is firmly established in the pharmaceutical industry. Its synthesis is well-documented and relies

on fundamental principles of organic chemistry. Its characterization is defined by distinct

spectral signatures, particularly in ¹H NMR, which clearly confirm its complex structure. The

compound's reactivity, governed by the versatile β-keto ester group, allows for its strategic use

in building the heterocyclic core of important drugs like Amlodipine. This guide provides the

foundational knowledge for scientists to confidently synthesize, verify, and apply this important

chemical intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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